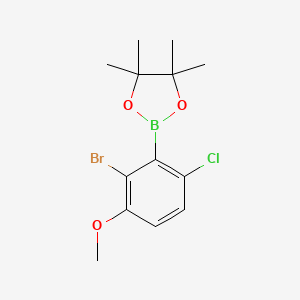

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester

Overview

Description

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is a boronic acid ester with the molecular formula C13H17BBrClO3 and a molecular weight of 347.44 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They interact with palladium catalysts to form new carbon-carbon bonds .

Mode of Action

The compound, being a boronic ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst. The palladium catalyst first undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond. The boronic ester then transfers the organic group from boron to palladium .

Biochemical Pathways

In the context of organic synthesis, the compound can be used to construct complex organic molecules via the suzuki-miyaura cross-coupling reaction . This can potentially affect various biochemical pathways depending on the final product synthesized.

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific context in which it is used. In the context of organic synthesis, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, which could impact the compound’s stability and reactivity, is considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-chloro-3-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester

- 2-Bromo-6-chloro-3-methoxyphenylboronic acid

Uniqueness

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with precise structural requirements .

Biological Activity

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives are known for their roles in drug development, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of the compound, supported by relevant case studies, data tables, and research findings.

Boronic acids interact with various biological targets through reversible covalent bonding with diols, which can influence enzyme activity and cellular processes. The specific interactions of this compound with proteins and enzymes have not been extensively detailed in literature; however, similar compounds have demonstrated significant effects on proteasome inhibition and enzyme modulation.

Anticancer Activity

Research indicates that boronic acid derivatives can inhibit cancer cell growth by targeting the proteasome pathway. For instance, compounds similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid have shown potential as proteasome inhibitors, leading to cell cycle arrest in various cancer cell lines. A study highlighted that certain boronic acids exhibit IC50 values in the low nanomolar range against multiple myeloma cells, suggesting strong anticancer properties .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | Target Cancer Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | 7.05 | Proteasome Inhibition |

| Compound A | Breast Cancer | 6.74 | Cell Cycle Arrest |

| Compound B | Colon Cancer | 8.21 | Apoptosis Induction |

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. Specifically, they can inhibit the formation of biofilms by pathogenic bacteria such as Pseudomonas aeruginosa, which is critical in treating infections in immunocompromised patients. The compound demonstrated a Ki value of 0.5 pM against biofilm formation, indicating its potential as an antibacterial agent .

Table 2: Antibacterial Activity of Boronic Acid Derivatives

| Compound Name | Target Bacteria | Ki (pM) | Mechanism of Action |

|---|---|---|---|

| Compound C | Pseudomonas aeruginosa | 0.5 | Biofilm Inhibition |

| Compound D | Staphylococcus aureus | 1.2 | Cell Wall Disruption |

Case Studies

- In Vivo Studies : A recent study evaluated the pharmacokinetics and therapeutic efficacy of a boronic acid derivative similar to 2-Bromo-6-chloro-3-methoxyphenylboronic acid in a mouse model of cancer. The results showed that the compound had a favorable absorption profile and significant tumor reduction compared to control groups .

- Clinical Trials : Several clinical trials have explored boronic acid derivatives for their efficacy in treating multiple myeloma and other malignancies, often in combination with existing therapies like bortezomib .

Properties

IUPAC Name |

2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAANXQBTZLUXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138084 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-36-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.